molecular formula C8H2Co2O8 B8277120 CID 49868020

CID 49868020

Numéro de catalogue B8277120
Poids moléculaire: 343.96 g/mol
Clé InChI: BXCQGSQPWPGFIV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CID 49868020 is a useful research compound. Its molecular formula is C8H2Co2O8 and its molecular weight is 343.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality CID 49868020 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CID 49868020 including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Nom du produit

CID 49868020

Formule moléculaire

C8H2Co2O8

Poids moléculaire

343.96 g/mol

Nom IUPAC

carbon monoxide;cobalt;cobalt(2+);methanone

InChI

InChI=1S/2CHO.6CO.2Co/c8*1-2;;/h2*1H;;;;;;;;/q2*-1;;;;;;;;+2

Clé InChI

BXCQGSQPWPGFIV-UHFFFAOYSA-N

SMILES canonique

[CH-]=O.[CH-]=O.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Co].[Co+2]

Origine du produit

United States

Synthesis routes and methods

Procedure details

A high pressure tube (stage a)) filled with 600 ml of active charcoal (from Norit, particle size 3-5 mm) is charged with 180 ml/hour of an aqueous cobalt acetate solution which contains 2.5% by weight of Co2+. In addition, 50 liters (STP)/hour of an equimolar mixture of carbon monoxide and hydrogen are introduced. A temperature of 120° C. and a pressure of 300 bar are maintained. The solution taken off at the other end of the tube contains 0.65% by weight of Co2+ and 1.85% by weight of cobalt as cobalt carbonyl hydride, as well as the corresponding amount of acetic acid. This solution is let down to 20 bar and then thoroughly mixed, at room temperature, with 310 ml of a C4 -cut which contains 43% by weight of butadiene (1.57 moles) (stage b)). After phase separation, the C4 -cut contains 3.7 g of cobalt in the form of cobalt carbonyl compounds. The aqueous phase separated off, which is subsequently used to remove cobalt from the reaction mixture, contains 0.65% by weight of Co2+ and 1.3% by weight of acetic acid. This cobalt-containing C4 -cut is then fed to a high-pressure vessel (stage c)) of 1.9 liters capacity, and furthermore 127 ml (1.57 moles) of pyridine, 127 ml (3.14 moles) of methanol and 60 liters (STP) of carbon monoxide are added per hour. The carbonylation takes place at 130° C. and 600 bar. The product taken off at the top of the high-pressure vessel is let down, so that in addition to excess carbon monoxide excess C4 -hydrocarbons are separated off; the latter contain virtually no butadiene and the conversion is thus quantitative. Per hour, about 52 g of methanol and 100 g of pyridine are distilled from the material discharged (stage d)), the distillation being carried out under reduced pressure so as not to damage the catalyst. The temperature of the material in the distillation vessel is not allowed to exceed 65° C. This material, which contains 3.7 g of cobalt as carbonyl complex and 165 g (1.44 moles) of pentenoic acid ester is continuously fed, together with 117 ml (2.88 moles) of methanol and 55 liters (STP) of carbon monoxide, containing 2% by volume of hydrogen, into the bottom of a further high-pressure vessel of 1.7 liters capacity. The carbonylation is carried out at 170° C. and under a pressure of 150 bar. The excess methanol and the free pyridine are distilled from the material discharged (328 g) in a further column, whilst introducing about 50 liters (STP) of carbon monoxide per hour. The material from the bottom of the distillation column (265 g/hour) is thoroughly mixed with 200 ml/hour of the aqueous acetic acid solution obtained from the cobalt carbonyl extraction stage, at 100° C. in a tube packed with Raschig rings, whilst about 50 liters (STP) of air are being passed through (stage (e)). After separation, 200 ml of aqueous cobalt acetate solution containing 2.45% by weight of cobalt2+ are obtained; after extraction with cyclohexane, this solution is fed to the cobalt carbonyl formation stage (a). The organic phase is separated by fractional distillation into pyridine (about 5 g), valeric acid esters (6.5 g), pentenoic acid esters (11.5 g) and dimethyl butanedicarboxylates (220 g). The latter constituent contains 181 g of dimethyl adipate.
Quantity
600 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
pentenoic acid ester
Quantity
165 g
Type
reactant
Reaction Step Three
Quantity
117 mL
Type
reactant
Reaction Step Four
Quantity
55 L
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
1.57 mol
Type
reactant
Reaction Step Twelve
Quantity
127 mL
Type
reactant
Reaction Step Thirteen
Quantity
127 mL
Type
reactant
Reaction Step Thirteen
Quantity
60 L
Type
reactant
Reaction Step Thirteen

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.